molecular formula C18H12N4 B14207424 5,14-Dihydroquinoxalino[2,3-a]phenazine CAS No. 821801-85-8

5,14-Dihydroquinoxalino[2,3-a]phenazine

Cat. No.: B14207424
CAS No.: 821801-85-8
M. Wt: 284.3 g/mol
InChI Key: NMHQBONOEYQALG-UHFFFAOYSA-N
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Description

5,14-Dihydroquinoxalino[2,3-a]phenazine is a complex organic compound known for its unique photoluminescent properties. It is a derivative of quinoxaline and phenazine, which are both heterocyclic compounds containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,14-Dihydroquinoxalino[2,3-a]phenazine can be synthesized through a multi-step process involving the reaction of o-phenylenediamine with various reagents. One common method involves the reaction of o-phenylenediamine with catechol in the presence of a catalyst such as aluminum chloride (AlCl3) under solvent-free conditions . The reaction typically proceeds through the formation of intermediate compounds, which then undergo cyclization and oxidation to form the final product.

Industrial Production Methods

The use of continuous flow reactors and other advanced chemical engineering techniques can also facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,14-Dihydroquinoxalino[2,3-a]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalino[2,3-a]phenazine derivatives, which can exhibit different photoluminescent properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5,14-Dihydroquinoxalino[2,3-a]phenazine primarily involves its photoluminescent properties. When exposed to light, the compound absorbs photons and undergoes electronic transitions that result in the emission of light at specific wavelengths. This process is influenced by the molecular structure and the presence of functional groups that can affect the energy levels of the compound .

Molecular Targets and Pathways

In biological applications, the compound can interact with cellular components and generate reactive oxygen species (ROS) upon light activation. This ROS generation can lead to oxidative stress and cell death, making it a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,14-Dihydroquinoxalino[2,3-a]phenazine is unique due to its specific electronic structure, which allows for efficient red emission and tunable photoluminescent properties. Its ability to generate reactive oxygen species upon light activation also sets it apart from other similar compounds, making it a valuable candidate for various scientific and industrial applications .

Properties

CAS No.

821801-85-8

Molecular Formula

C18H12N4

Molecular Weight

284.3 g/mol

IUPAC Name

8,13-dihydroquinoxalino[2,3-a]phenazine

InChI

InChI=1S/C18H12N4/c1-3-7-13-11(5-1)19-15-9-10-16-18(17(15)21-13)22-14-8-4-2-6-12(14)20-16/h1-10,19,21H

InChI Key

NMHQBONOEYQALG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C4=NC5=CC=CC=C5N=C4C=C3

Origin of Product

United States

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